molecular formula C6H10O2 B12446092 3-Penten-2-one, 4-hydroxy-3-methyl- CAS No. 1522-25-4

3-Penten-2-one, 4-hydroxy-3-methyl-

Cat. No.: B12446092
CAS No.: 1522-25-4
M. Wt: 114.14 g/mol
InChI Key: ZBCJFUZOIPBJEF-UHFFFAOYSA-N
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Description

3-Penten-2-one, 4-hydroxy-3-methyl- is an organic compound with the molecular formula C5H8O2. It is classified as an α,β-unsaturated ketone and is known for its colorless, volatile liquid form with a fruity to pungent odor . This compound is significant in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Penten-2-one, 4-hydroxy-3-methyl- can be synthesized through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically uses oxalic acid as a catalyst to facilitate the removal of water, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 3-Penten-2-one, 4-hydroxy-3-methyl- often involves large-scale dehydration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include OH radicals and Cl atoms.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Penten-2-one, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-hydroxy-3-methyl- involves its reactivity with various molecular targets. For instance, in atmospheric chemistry, it reacts with OH radicals, leading to the formation of reactive oxygen species and other oxidation products . These reactions can impact air quality and contribute to the formation of secondary organic aerosols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Penten-2-one, 4-hydroxy-3-methyl- is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

1522-25-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-hydroxy-3-methylpent-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3

InChI Key

ZBCJFUZOIPBJEF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)O)C(=O)C

Origin of Product

United States

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